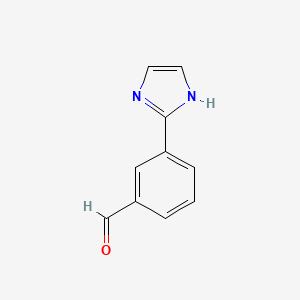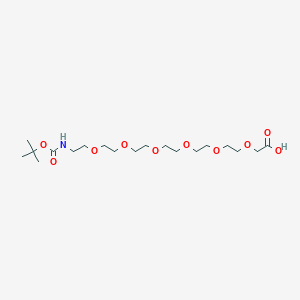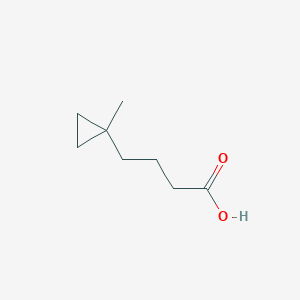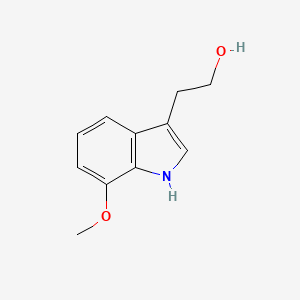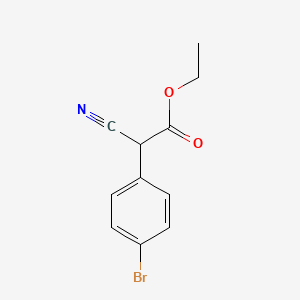
Methyl 4-acetamido-3-hydroxybenzoate
Übersicht
Beschreibung
“Methyl 4-acetamido-3-hydroxybenzoate” is a chemical compound with the CAS Number: 39267-53-3 . It has a molecular weight of 209.2 and its IUPAC name is methyl 4-(acetylamino)-3-hydroxybenzoate .
Molecular Structure Analysis
The molecular formula of “this compound” is C10H11NO4 . The InChI code for this compound is 1S/C10H11NO4/c1-6(12)11-8-4-3-7(5-9(8)13)10(14)15-2/h3-5,13H,1-2H3,(H,11,12) .Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 209.2 . It is stored at refrigerated temperatures . Unfortunately, other specific physical and chemical properties like melting point, boiling point, and solubility were not found in the sources.Wissenschaftliche Forschungsanwendungen
1. Structural Analysis and Computational Studies
Methyl 4-hydroxybenzoate, commonly known as methyl paraben, has been studied for its crystal structure and intermolecular interactions. Extensive research involving single crystal X-ray structure determination at 120 K and Hirshfeld surface analysis has been conducted. Computational calculations using Gaussian 09W program, Hartree Fock (HF), and Density Functional Theory (DFT) methods have been applied to understand the molecule's pharmaceutical activity. These studies are crucial for developing a deeper understanding of the molecule's properties and potential applications in various fields (Sharfalddin et al., 2020).
2. Antiparasitic Activity
Research dating back to 1964 has identified methyl 4-acetamido-3-hydroxybenzoate derivatives with notable antiparasitic activity. These derivatives have shown effectiveness against coccidiosis, a significant parasitic disease in poultry and livestock. The study highlights the potential of these compounds in veterinary medicine and their role in managing parasitic infections (Rogers et al., 1964).
3. Solubility and Pharmaceutical Significance
The solubility of methyl paraben, among other compounds, has been studied over a wide temperature range. This research is vital in understanding the compound's behavior in various pharmaceutical formulations. It also offers insights into the physicochemical characteristics of methyl paraben, which can be critical for its effective use in the pharmaceutical industry (Grant et al., 1984).
4. Antibacterial Properties
This compound derivatives have been identified with antibacterial properties. For instance, compounds isolated from Microbulbifer sp. showed activity against Escherichia coli and Staphylococcus aureus. These findings underscore the potential of these derivatives in developing new antibacterial agents (Jayanetti et al., 2019).
5. Analytical Methods in Food Safety
Analytical methods have been developed for detecting parabens, including this compound, in food products. High performance liquid chromatography–tandem mass spectrometry (HPLC–MS/MS) techniques have been utilized for this purpose, indicating the significance of monitoring these compounds in food safety and regulation (Cao et al., 2013).
6. Functional Modeling in Biochemistry
The compound has been used in functional modeling studies to mimic the activity of enzymes like tyrosinase. These studies are instrumental in understanding enzyme mechanisms and can have implications in biochemical research and drug design (Casella et al., 1996).
Safety and Hazards
This compound is harmful to aquatic life with long-lasting effects . It is not likely mobile in the environment due to its low water solubility . Spillage is unlikely to penetrate soil . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Personal protective equipment and chemical impermeable gloves should be worn when handling this compound .
Eigenschaften
IUPAC Name |
methyl 4-acetamido-3-hydroxybenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4/c1-6(12)11-8-4-3-7(5-9(8)13)10(14)15-2/h3-5,13H,1-2H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPZCIKBBXHQUMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=C1)C(=O)OC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
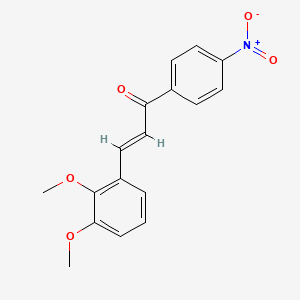


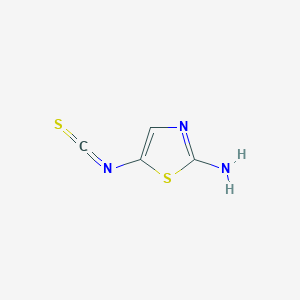


![3-[4-(ethoxycarbonyl)-3,5-dimethyl-1H-pyrrol-2-yl]propanoic acid](/img/structure/B3133501.png)
